Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride
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Overview
Description
Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a butyl chain linked to a methoxy-methylphenoxy group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Butyl Chain: The butyl chain is introduced via a nucleophilic substitution reaction.
Attachment of the Methoxy-Methylphenoxy Group: This step involves an etherification reaction where the methoxy-methylphenoxy group is attached to the butyl chain.
Esterification: The ethyl ester group is introduced through an esterification reaction.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Batch or Continuous Processing: Depending on the scale, either batch or continuous processing methods are used.
Purification: The compound is purified using techniques such as recrystallization or chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride can be compared with other piperidine derivatives:
Ethyl 1-[4-(2-methoxyphenoxy)butyl]piperidine-3-carboxylate: Lacks the methyl group on the phenoxy ring, leading to different chemical and biological properties.
Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-3-carboxylate: Lacks the methoxy group, affecting its solubility and reactivity.
Ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-3-carboxylate: Without the hydrochloride salt form, it has different solubility characteristics.
Properties
IUPAC Name |
ethyl 1-[4-(2-methoxy-4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO4.ClH/c1-4-24-20(22)17-8-7-12-21(15-17)11-5-6-13-25-18-10-9-16(2)14-19(18)23-3;/h9-10,14,17H,4-8,11-13,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSCSIGOKJNLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CCCCOC2=C(C=C(C=C2)C)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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